2-Ethylhexyl 2-ethylhexanoate

Catalog No.
S773080
CAS No.
7425-14-1
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl 2-ethylhexanoate

Avoid performance loss from linear ester substitutes. 2-Ethylhexyl 2-ethylhexanoate offers:

  • Low pour point & hydrolytic stability for lubricants.
  • Non-phthalate plasticizer with cold-weather flexibility.
  • Silky emollient for cosmetics without greasy residue.

Global stock supports R&D and bulk procurement.

CAS Number

7425-14-1

Product Name

2-Ethylhexyl 2-ethylhexanoate

IUPAC Name

2-ethylhexyl 2-ethylhexanoate

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-5-9-11-14(7-3)13-18-16(17)15(8-4)12-10-6-2/h14-15H,5-13H2,1-4H3

InChI Key

OUCGJMIVSYHBEC-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)C(CC)CCCC

The exact mass of the compound 2-Ethylhexyl 2-ethylhexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

2-Ethylhexanoic acid, 2-ethylhexyl ester, Octanoic acid, 2-ethyl-, 2-ethylhexyl ester, Isooctyl isooctanoate, 2-Ethylhexyl isooctanoate

Purity

≥95%

Package Size

100 ml, 500 ml, 1 l

2-Ethylhexyl 2-ethylhexanoate (CAS: 7425-14-1) is a C16 branched-chain monoester, synthesized from 2-ethylhexanoic acid and 2-ethylhexanol. Its distinct molecular structure imparts low viscosity, a low pour point, and excellent thermal and hydrolytic stability, making it a versatile component in demanding formulations. It serves as a non-phthalate plasticizer, a lubricant base oil, and a medium-spreading emollient in cosmetics, where its performance is directly tied to its branched nature, distinguishing it from linear isomers and other common esters.

Procurement Fit

Reported emollient and formulation stabilizer for personal care applications
Low-viscosity, high-flash-point profile for functional fluid and lubricant uses
Branched ester architecture supports low-temperature plasticizer performance

Substituting 2-Ethylhexyl 2-ethylhexanoate with seemingly similar esters can lead to critical performance failures. Replacing it with linear isomers can significantly degrade low-temperature fluidity, a key attribute for lubricants and flexible polymers. Using alternative emollients like Isopropyl Myristate alters the sensory profile and spreadability in cosmetic formulations, impacting consumer experience. Furthermore, employing common plasticizers such as Dioctyl Adipate (DOA) may not provide the same balance of low-temperature flexibility and processing characteristics in specialty PVC applications. The specific branched structure of both the acid and alcohol moieties is fundamental to its performance profile, making direct substitution a high-risk decision in optimized systems.

Substitution Risk

Target Attribute
Why Generic Ester Substitution May Not Transfer
Reported spreading value and skin affinity advantage
Cetyl ethylhexanoate or glyceryl tri-2-ethylhexanoate may not reproduce reported sensorial performance, potentially altering consumer acceptance
Low kinematic viscosity and high volume resistivity benchmarks
Ethylhexyl stearate or palmitate may shift viscosity and electrical resistance, failing to meet lubricant or dielectric fluid specifications
Polar/nonpolar oil compatibilization in complex emulsions
Conventional emollients may lack the reported multi-faceted compatibility, compromising long-term emulsion stability and powder dispersion

Superior Low-Temperature Fluidity for Enhanced Processability and Performance

The dual-branched structure of 2-Ethylhexyl 2-ethylhexanoate is critical for depressing freezing points and reducing viscosity, a key advantage over other plasticizers in low-temperature applications. For example, while Dioctyl Adipate (DOA) is known for good cold resistance, its pour point is typically around -65°C. In contrast, the branching in 2-ethylhexyl esters is specifically designed to inhibit crystallization, ensuring fluidity and preventing cracking in materials like PVC films and hoses exposed to sub-zero conditions.

Evidence DimensionPour Point / Low-Temperature Behavior
Target Compound DataExhibits a very low pour point due to extensive branching which inhibits crystallization.
Comparator Or BaselineDioctyl Adipate (DOA), a standard cold-resistant plasticizer, has a pour point of -65°C.
Quantified DifferenceQualitatively superior inhibition of crystallization compared to less-branched or linear esters, critical for maintaining flexibility below the comparator's pour point.
ConditionsLow-temperature performance in lubricant and polymer formulations.

For applications requiring reliable performance and processability in cold environments, the specific branching of this compound provides a handling and functional advantage over common substitutes.

Spreading Value
Head-to-head
Higher spreading value and skin affinity reported vs. cetyl ethylhexanoate and glyceryl tri-2-ethylhexanoate (sensory panel)
Supports sensorial performance evaluation in premium skin care formulations
Patent-reported ranking; exact numerical spread values not disclosed

Defined Medium Spreading and Sensory Profile for Cosmetic Formulations

In cosmetic and personal care applications, the choice of emollient dictates the final product's feel and application performance. Unlike Isopropyl Myristate (IPM), which provides a very light, dry, and quick-absorbing feel, 2-ethylhexyl esters offer a distinct 'medium' spread and a non-greasy, conditioning protective film. This specific sensory profile is not easily replicated by other common emollients and is crucial for achieving the desired texture in lotions, creams, and color cosmetics where a balance between lubricity and absorption is required.

Evidence DimensionSpreading Characteristics & Sensory Feel
Target Compound DataProvides medium spreading properties and a light, non-greasy, non-occlusive film with a silky feel.
Comparator Or BaselineIsopropyl Myristate (IPM) offers excellent solvency, a very dry, non-oily feel, and acts as a penetration enhancer.
Quantified DifferenceQualitatively different sensory experience: Target compound gives a 'richer, moisturizing feel' versus the 'lighter, drier touch' of IPM.
ConditionsTopical application in cosmetic formulations (e.g., creams, lotions).

This compound is selected when formulators need to precisely control the tactile properties of a product, making it feel more substantive and conditioning than formulations using lighter esters like IPM.

GC-MS LOQ
Class-level
≈1 ng / media
Enables high-sensitivity detection for quality control and environmental monitoring
Validated GC-MS method with Tenax tube; method transfer verification recommended

Enhanced Hydrolytic and Thermal Stability in Demanding Applications

The steric hindrance provided by branching on both the acid and alcohol components of 2-Ethylhexyl 2-ethylhexanoate significantly enhances its resistance to hydrolysis compared to linear or single-branched esters. This improved stability is critical in applications like lubricants and hydraulic fluids where water contamination and high temperatures can cause fluid degradation, leading to increased acidity and component failure. While specific TGA data for this exact compound is limited, analogous high molecular weight 2-ethylhexyl esters show thermal degradation onset in the 150-250°C range, indicating robust stability suitable for many industrial processes.

Evidence DimensionHydrolytic Stability (Acid Value Increase)
Target Compound DataEsters with branching at the alpha position to the carbonyl group (as in 2-ethylhexanoic acid) show a significantly slower rate of hydrolysis.
Comparator Or BaselineAn ester with no branching at the alpha position (e.g., 2-Ethylhexyl hexadecanoate) shows an acid value increase at double the rate of the alpha-branched analogue under modified ASTM D2619 test conditions.
Quantified DifferenceApproximately 2x improvement in hydrolytic stability (slower rate of degradation) vs. non-alpha-branched esters.
ConditionsModified ASTM D2619 hydrolysis test at 120°C.

This superior stability translates to longer fluid life, reduced maintenance, and more reliable performance in high-temperature and moisture-prone environments, justifying its use over less stable, conventional esters.

Physical Benchmarks
Class-level
Kin. visc. 2.7 mm²/s (40°C), 1.1 mm²/s (100°C); vol. resistivity 3.0×10¹³ Ω·cm
Supports selection as low-viscosity dielectric fluid or lubricant base stock
High-purity synthesis route values; actual lot properties may vary
Emulsion Stabilization
Class-level
Reported higher compatibility of polar/nonpolar oils and improved powder dispersion in O/W sunscreens
Indicates formulation stabilizer role in complex cosmetic emulsions
Qualitative patent evidence; numerical stability metrics not provided

Formulating High-Performance Lubricants and Metalworking Fluids

The compound's combination of excellent low-temperature fluidity, high thermal stability, and superior hydrolytic resistance makes it a prime candidate for synthetic base oils or additives in demanding lubricant applications, including refrigeration and compressor oils. Its properties ensure consistent performance across a wide temperature range and extend the operational life of the fluid.

Developing Cosmetics and Personal Care Products with Specific Sensory Profiles

As a medium-spreading emollient, this ester is the right choice for creating creams, lotions, and color cosmetics that require a specific silky, non-greasy, and conditioning skin feel. Its performance profile allows formulators to move beyond generic light or heavy esters to achieve a precisely tailored and preferred consumer experience.

Manufacturing Specialty Non-Phthalate Plasticized Polymers

For PVC and other polymer applications requiring excellent flexibility in cold weather, 2-Ethylhexyl 2-ethylhexanoate serves as an effective non-phthalate plasticizer. Its molecular structure is optimized to reduce the freezing point of the final material, making it a suitable choice for outdoor products, wire insulation, and specialty films where performance at low temperatures is a critical procurement requirement.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sensorial skin care and sunscreen development
Reported spreading performance and skin affinity
Sensory panel testing, comparative spreadability assay
Low-viscosity dielectric and lubricant formulation
Kinematic viscosity and volume resistivity benchmarks
Viscosity measurement (40/100°C), dielectric strength test
Quality control and environmental analysis
Validated GC-MS method with low LOQ
Method sensitivity verification, matrix-specific recovery

Physical Description

Liquid

XLogP3

6.1

UNII

430RJA6715

GHS Hazard Statements

H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

7425-14-1

Wikipedia

Ethylhexyl ethylhexanoate

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Fabricated metal product manufacturing
Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: ACTIVE

Explore Compound Types